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Dextrose monohydrate - 77938-63-7

Dextrose monohydrate

Catalog Number: EVT-398689
CAS Number: 77938-63-7
Molecular Formula: C6H14O7
Molecular Weight: 198.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dextrose Monohydrate is the monohydrate form of D-glucose, a natural monosaccharide and carbohydrate. Dextrose serves to replenish lost nutrients and electrolytes. The agent provides metabolic energy and is the primary ingredient in oral rehydration salts (ORS) and is used in intravenous (IV) fluids to provide nutrients to patients under intensive care who are unable to receive them by the oral route. Solutions containing dextrose restore blood glucose levels, provide calories, may aid in minimizing liver glycogen depletion and exerts a protein-sparing action. Dextrose also plays a role in the production of proteins and in lipid metabolism.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
Overview

Dextrose monohydrate, chemically denoted as C6_6H12_{12}O6_6·H2_2O, is a simple sugar and a form of glucose that is commonly derived from the enzymatic hydrolysis of corn starch. Its structure consists of one molecule of glucose combined with one molecule of water, which is indicated by the term "monohydrate." Dextrose monohydrate is widely utilized in various industries, including food, pharmaceuticals, and biotechnology, due to its properties as a readily available source of energy.

Source

Dextrose monohydrate is primarily produced through the hydrolysis of starch, where enzymes break down the starch into simpler sugars. The resulting glucose is then crystallized with water to form dextrose monohydrate. This process typically involves several steps, including liquefaction, saccharification, and purification to achieve food-grade quality .

Classification

Dextrose monohydrate falls under the category of monosaccharides, specifically classified as an aldose sugar due to its aldehyde functional group. It is also categorized as a reducing sugar because it can participate in redox reactions. In terms of its physical form, it appears as a white crystalline powder that is highly soluble in water.

Synthesis Analysis

Methods

The synthesis of dextrose monohydrate involves several key steps:

  1. Liquefaction: Starch is heated with water and treated with alpha-amylase enzymes to break it down into shorter chains of glucose.
  2. Saccharification: Glucoamylase enzymes are added to further hydrolyze the starch chains into glucose.
  3. Purification: The resulting glucose syrup undergoes filtration and ion-exchange processes to remove impurities.
  4. Crystallization: The purified glucose syrup is concentrated and cooled to promote crystallization of dextrose monohydrate .

Technical Details

The crystallization process can be influenced by factors such as temperature, concentration, and cooling rate. For instance, rapid cooling may lead to smaller crystal sizes, while slower cooling can produce larger crystals. The presence of impurities can also affect the crystallization kinetics and final product quality .

Molecular Structure Analysis

Structure

Dextrose monohydrate has a molecular formula of C6_6H14_{14}O7_7, which includes one molecule of water per glucose molecule. The molecular weight is approximately 198.17 g/mol. The structure features a six-membered ring (pyranose form) with hydroxyl groups (-OH) attached to various carbon atoms.

Data

  • Molecular Weight: 198.17 g/mol
  • CAS Number: 5996-10-1
  • EINECS Number: 611-920-2
  • Melting Point: Approximately 86°C for dextrose monohydrate .
Chemical Reactions Analysis

Reactions

Dextrose monohydrate participates in various chemical reactions typical for carbohydrates:

  1. Fermentation: Dextrose can be fermented by yeast to produce ethanol and carbon dioxide.
  2. Oxidation: Under certain conditions, it can be oxidized to gluconic acid.
  3. Reduction: It can also undergo reduction reactions to form sorbitol.

Technical Details

The reactivity of dextrose monohydrate can be altered by dehydration processes that convert it into anhydrous dextrose, which has distinct melting points and solubility characteristics compared to its hydrated form .

Mechanism of Action

Process

Dextrose monohydrate acts primarily as an energy source in biological systems. Upon ingestion, it rapidly enters the bloodstream, leading to increased blood glucose levels. This triggers insulin release from the pancreas, facilitating cellular uptake of glucose for energy production or storage as glycogen.

Data

  • Absorption Rate: Dextrose is absorbed quickly in the gastrointestinal tract due to its simple structure.
  • Insulin Response: Rapid elevation in blood sugar levels can provoke a significant insulin response within minutes after consumption .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water (approximately 100 g per 100 mL at room temperature)
  • Density: Approximately 1.257–1.350 kg/L depending on crystallization conditions .

Chemical Properties

  • pH Range: Typically neutral (around 6–7 in solution)
  • Stability: Stable under normal conditions but may degrade when exposed to high temperatures or prolonged storage.

Relevant analyses indicate that dextrose monohydrate exhibits caking phenomena during storage, which can affect its usability in various applications .

Applications

Dextrose monohydrate has a wide range of scientific uses:

  1. Food Industry: Used as a sweetener, humectant, and preservative in various food products.
  2. Pharmaceuticals: Commonly utilized in intravenous solutions for hydration and caloric supplementation.
  3. Biotechnology: Serves as a substrate for microbial fermentation processes and cell culture media.
  4. Sports Nutrition: Employed in energy drinks and supplements for rapid energy replenishment post-exercise.
Synthesis and Industrial Production Methodologies

Enzymatic Hydrolysis of Starch for Dextrose Monohydrate Biosynthesis

Dextrose monohydrate production begins with the enzymatic hydrolysis of starch, typically derived from corn, wheat, or maize grits. The process involves a pretreatment phase where a slurry of milled crude starch (28–35% solids) is heated to 50–65°C for 1–5 hours. This step swells starch granules without gelatinization, enhancing enzymatic accessibility while inhibiting microbial growth that could deactivate enzymes or generate lactic acid [2]. Following pretreatment, liquefaction employs bacterial alpha-amylase (e.g., Bacillus licheniformis origin) at 85–90°C to hydrolyze starch into dextrins, reducing viscosity. Enzyme dosage is split: 60% added pre-heating and 40% post-heating to prevent thermal deactivation [2].

Saccharification then converts dextrins to dextrose using glucoamylase (amyloglucosidase) at 60°C and pH 4.5 for 48–72 hours, yielding a hydrolysate with 95–99% dextrose equivalent (DE). Industrial refinements include:

  • Immobilized enzyme systems (e.g., amyloglucosidase fixed on inert substrates) for continuous operation, enhancing DE to >96% with 30-minute contact times [2].
  • Multi-stage hydrolysis combining maltogenic enzymes to control oligosaccharide profiles [2].

Table 1: Enzymatic Hydrolysis Parameters for High-DE Syrup Production

ParameterConditionsEffect on Yield
Starch slurry concentration30–35% solids w/wOptimizes enzyme accessibility
Saccharification temperature60°CMaximizes enzyme activity
Enzyme dosage (glucoamylase)2.4 g/kg dry substanceAchieves 97–99% DE
Hydrolysis time48–72 hoursEnsures complete conversion

Crystallization Techniques and Polymorphic Control in Monohydrate Formation

Crystallization separates dextrose from high-DE syrups (70–78% solids) and dictates polymorphic purity. The two-stage cooling crystallization method is predominant:

  • Nucleation phase: Syrup is seeded with 5–15% dextrose monohydrate crystals (125–150 μm) at 41–44.5°C.
  • Growth phase: Temperature decreases at 0.2–0.3°C/hour to 27.5–34°C over 60–80 hours [3] [10].

This approach achieves ~55% crystal yield—a 20% increase over single-stage methods—while suppressing needle-like crystals that hinder filtration [3]. Impurity management is critical: maltose and maltotriose at >4% concentration reduce growth kinetics by 30% by adsorbing onto crystal surfaces, necessitating syrup refinement via ion exchange or carbon treatment [8]. Polymorphic control relies on strict temperature regulation:

  • Temperatures >50°C favor anhydrous β-dextrose.
  • Temperatures <50°C stabilize the monohydrate form without amorphous transition [4].

Table 2: Crystallization Parameters and Outcomes

VariableOptimal RangeImpact on Product
Initial dextrose concentration65.5–67.5%↑2% concentration → ↑6% yield
Cooling rate0.2–0.5°C/hourPrevents secondary nucleation
Seed crystal size125–150 μmEnsures uniform crystal growth
Impurity level<4% (maltose, etc.)Avoids growth inhibition

Spray-Drying Optimization for Enhanced Solubility and Stability

Spray-drying converts crystallized dextrose monohydrate into amorphous powders with enhanced functionality. The process involves:

  • Syrup preheating: Concentrated dextrose syrup (70–78% solids) is heated to 200–240°C to reduce viscosity [1].
  • Atomization: Syrup is sprayed into a high-velocity air stream (160–240°C) through nozzles, creating fine droplets.
  • Dehydration: Moisture evaporates in seconds, yielding particles with 1.2–3% water content [1] [7].

Solubility optimization is achieved by controlling particle morphology: fine glassy particles dissolve in 35 seconds versus 225 seconds for crystalline monohydrate. Key parameters include:

  • Air-to-syrup ratio: Higher ratios (≥1:1) accelerate evaporation, preventing crystallization.
  • Outlet air temperature: Maintained at >140°C to ensure low moisture content without caramelization [1]. The amorphous form’s hygroscopicity necessitates moisture-proof packaging to prevent caking.

Catalytic Acetalization Reactions for Functionalized Derivatives

Dextrose monohydrate serves as a feedstock for alkyl glucosides—biodegradable surfactants synthesized via acid-catalyzed acetalization. The reaction combines dextrose with fatty alcohols (C8–C18) using hydrophobic acids (e.g., dinonylnaphthalene disulfonic acid) as catalysts. Benefits include:

  • Reaction efficiency: 90% conversion in 2–4 hours at 80–110°C [7] [9].
  • Byproduct suppression: Hydrophobic catalysts partition alcohol/water phases, minimizing polydextrose formation [9].

Continuous processes employ fixed-bed reactors with immobilized sulfonic acid resins, enabling:

  • Catalyst reuse for 10+ cycles.
  • Anhydrous conditions to prevent dextrose rehydration [7]. Derivatives like octyl/decyl glucosides are utilized in detergents and cosmetics.

Continuous vs. Batch Process Efficiency in Large-Scale Manufacturing

Continuous crystallization systems outperform batch methods in scalability and consistency:

  • Nucleation-growth separation: A homogenizer shears crystal nuclei, which are then fed into a growth crystallizer. This reduces processing time to 24 hours versus 48–80 hours for batch systems [6].
  • Yield enhancement: Continuous systems achieve 60% crystal yield with narrower size distributions (median 180 μm), reducing downstream filtration losses by 15% [6] [10].

Batch crystallization, however, remains viable for low-volume, high-purity applications. Key metrics include:

  • Energy consumption: Continuous processes use 50–60% less energy per ton of dextrose [6].
  • Process control: In-line tools like FBRM (Focused Beam Reflectance Measurement) and refractometers monitor real-time supersaturation, enabling adaptive cooling profiles to minimize nucleation [10].

Table 3: Performance Comparison of Crystallization Methods

MetricBatch ProcessContinuous Process
Cycle time48–80 hours24 hours
Crystal yield50–55%60%
Crystal size distributionBroad (100–300 μm)Narrow (150–200 μm)
Energy use per tonHigh50–60% lower

Properties

CAS Number

77938-63-7

Product Name

Dextrose monohydrate

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate

Molecular Formula

C6H14O7

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1

InChI Key

SPFMQWBKVUQXJV-BTVCFUMJSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O.O

Synonyms

Anhydrous Dextrose
D Glucose
D-Glucose
Dextrose
Dextrose, Anhydrous
Glucose
Glucose Monohydrate
Glucose, (alpha-D)-Isomer
Glucose, (beta-D)-Isomer
Glucose, (DL)-Isomer
Glucose, (L)-Isomer
L Glucose
L-Glucose
Monohydrate, Glucose

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O

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